molecular formula C18H20N6O2S B2950228 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 924805-95-8

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2950228
CAS No.: 924805-95-8
M. Wt: 384.46
InChI Key: CUMSGJRUTCVCSV-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a benzyl group at position 3 and a thioacetamide moiety at position 5. The acetamide side chain is further modified with a (tetrahydrofuran-2-yl)methyl group, distinguishing it from analogs with aromatic or aliphatic substituents. Its molecular formula is inferred as C₂₀H₂₁N₆O₂S (based on structural analogy to ’s compound, C₂₁H₂₀N₆O₂S, with substitution differences).

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c25-15(19-9-14-7-4-8-26-14)11-27-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSGJRUTCVCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that belongs to the class of triazolopyrimidine compounds. This class has gained attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6OSC_{15}H_{18N_{6}OS}, with a molecular weight of approximately 310.34 g/mol . The structure features a triazole ring fused to a pyrimidine nucleus, which is known for its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with DNA and various cellular pathways. Studies have shown that triazolopyrimidines can exhibit antiproliferative effects by binding to DNA and inhibiting essential cellular processes such as replication and transcription.

Key Mechanisms:

  • DNA Binding : The presence of the triazole ring enhances the compound's ability to bind to DNA grooves, which can lead to interference with DNA replication and transcription processes .
  • Signal Transduction Modulation : Compounds in this class have been reported to modulate signal transduction pathways, potentially affecting cell survival and proliferation .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines through various assays, indicating its potential as an anticancer agent .

Biological Activity Assays

The biological activity of this compound has been evaluated using several in vitro assays:

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia). The IC50 values obtained from these studies indicate that the compound is effective at low concentrations.

Cell LineIC50 (μM)Reference
HeLa9.6
CEM41
L121025

Cytotoxicity Studies

Cytotoxicity against endothelial cells was also assessed. The results indicated that the compound exhibited lower cytotoxicity in normal cells compared to cancer cells, suggesting a degree of selectivity.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various triazolopyrimidine derivatives on cancer cell lines. Among these compounds, one derivative similar to this compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) bridge serves as a nucleophilic site. Reactions with alkyl halides or α-haloamides under basic conditions (e.g., K₂CO₃ in DMF) yield sulfonium intermediates, enabling further functionalization (Scheme 1) . For example:

  • Reaction with α-bromoacetophenones : Forms derivatives via S-alkylation, a key step in synthesizing structurally related PI3K inhibitors .

  • Cleavage with H₂O₂ : Oxidative cleavage converts the thioether to a sulfone (-SO₂-), altering electronic properties.

Electrophilic Aromatic Substitution

The triazolo[4,5-d]pyrimidine ring undergoes regioselective electrophilic substitution:

  • Nitration : Occurs at the C5 position under HNO₃/H₂SO₄, confirmed by X-ray crystallography in analogous compounds .

  • Halogenation : Bromination at C7 is facilitated by Lewis acids (e.g., FeBr₃), though steric hindrance from the benzyl group limits reactivity at adjacent positions .

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions:

Reaction TypeConditionsProductYieldReference
Huisgen cycloadditionCu(I), RTTriazole-fused derivatives75–85%
Diels-AlderReflux (toluene)Bicyclic adducts60%

Ring-opening reactions occur under strong acidic conditions (e.g., HCl/EtOH), cleaving the triazole to form amidine intermediates .

Amide Bond Reactivity

The acetamide group undergoes:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, releasing the tetrahydrofuran-methylamine fragment .

  • Bioisosteric Replacement : Substitution of the amide with 1,2,3-triazole (via click chemistry) improves metabolic stability while retaining hydrogen-bonding capacity .

Oxidation and Reduction

  • Oxidation :

    • Thioether → Sulfoxide (H₂O₂, 0°C) → Sulfone (H₂O₂, 80°C).

    • Pyrimidine ring: Resistant to oxidation under mild conditions .

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to an amine, but this is reversible in air .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
1.28.5 hAmide hydrolysis
7.4>48 hNo significant degradation
9.012 hThioether oxidation

Data adapted from enzymatic assays and HPLC studies .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • PI3K-C2α Inhibition : The acetamide’s NH forms a critical H-bond with K1138 in the kinase domain, while the thiazole group engages hydrophobic residues (L1186, P1188) .

  • Metabolic Modifications : Cytochrome P450 enzymes oxidize the benzyl group to a phenol derivative (CYP3A4) .

Comparative Reactivity of Analogues

Substituent effects on reactivity:

Substituent (R)Reaction Rate (S-Alkylation)Notes
Benzyl (current)1.0 (reference)Steric hindrance slows kinetics
4-Fluoro-benzyl1.2Enhanced electrophilicity
2-Chlorobenzyl0.8Reduced yield due to ortho effect

Data derived from competition experiments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and related molecules from the evidence:

Compound Core Structure Substituents Molecular Formula Yield Melting Point (°C) Key Spectral Features
Target Compound Triazolo[4,5-d]pyrimidine Benzyl (C3), (tetrahydrofuran-2-yl)methyl (N) C₂₀H₂₁N₆O₂S* N/A N/A N/A (data unavailable)
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Triazolo[4,5-d]pyrimidine Benzyl (C3), 2-ethoxyphenyl (N) C₂₁H₂₀N₆O₂S N/A N/A Smiles: CCOc1ccccc1NC(=O)CSc1ncnc2c1nnn2Cc1ccccc1
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl C₂₀H₁₀N₄O₃S 68% 243–246 IR: 3436, 3173 (NH), 2219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 7.94 (=CH)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 68% 213–215 IR: 3423, 3119 (NH), 2209 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 8.01 (=CH)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl C₁₇H₁₀N₄O₃ 57% 268–269 IR: 3217 (NH), 2220 cm⁻¹ (CN); NMR: δ 2.34 (CH₃), 9.59 (NH)
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Thiazolo[4,5-d]pyrimidine Coumarin, thieno-pyrimidine N/A N/A N/A Synthesized via microwave-assisted method in DMF/glacial acetic acid

Key Observations:

Structural Diversity :

  • The target compound’s triazolo[4,5-d]pyrimidine core differs from thiazolo-pyrimidine (11a, 11b, 19) or quinazoline (12) scaffolds in the evidence. The triazole ring may enhance metabolic stability compared to thiazole analogs .
  • The (tetrahydrofuran-2-yl)methyl substituent likely improves solubility relative to aromatic groups (e.g., 2-ethoxyphenyl in ’s compound) .

Synthetic Efficiency :

  • Yields for thiazolo-pyrimidine derivatives (11a, 11b) reach 68% under reflux conditions, while quinazoline derivative 12 yields 57% . The target compound’s synthesis route and efficiency remain uncharacterized.

Spectral Data Gaps :

  • Unlike compounds 11a, 11b, and 12, the target lacks reported IR, NMR, or MS data, limiting direct comparison of electronic or steric effects from its substituents .

Research Implications and Limitations

  • Data Deficiency : Physical properties (melting point, solubility) and bioactivity data for the target compound are absent, hindering a comprehensive comparison.
  • Synthetic Methodology : highlights microwave-assisted synthesis for thiazolo-pyrimidines, which could be explored for the target compound to improve yield or purity .
  • Structural Optimization : Replacing the benzyl group with bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) may modulate steric effects and target selectivity .

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